molecular formula C20H19N3O3S B12928668 Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- CAS No. 140423-96-7

Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12928668
CAS No.: 140423-96-7
M. Wt: 381.4 g/mol
InChI Key: DBXXBLCDKBQCCO-UHFFFAOYSA-N
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Description

Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazole and triazole rings through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-methylphenyl and 3,4,5-trimethoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazole and triazole derivatives with different substituents. Examples include:

  • Thiazolo(2,3-c)-1,2,4-triazole derivatives with different phenyl groups.
  • Compounds with similar heterocyclic structures but different functional groups.

Uniqueness

The uniqueness of Thiazolo(2,3-c)-1,2,4-triazole, 5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)- lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

CAS No.

140423-96-7

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C20H19N3O3S/c1-12-5-7-13(8-6-12)15-11-27-20-22-21-19(23(15)20)14-9-16(24-2)18(26-4)17(10-14)25-3/h5-11H,1-4H3

InChI Key

DBXXBLCDKBQCCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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